2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid
Descripción
2-[4-[(4-Chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid (CAS: 571170-77-9) is a cyclopenta[b]indole derivative with a conjugated ylidene moiety at position 3 and a 4-chlorobenzyl substituent at position 4. Its molecular formula is C₂₁H₁₉ClFNO₄S (molecular weight: 435.90 g/mol), and its structure includes a 7-fluoro and 5-methylsulfonyl group . The compound exhibits a planar configuration due to the (E)-isomerism of the ylidene-acetic acid system, as confirmed by its IUPAC name and SMILES code (O=S(=O)(c1cc(F)cc2c1n(c3c2CC[C@@H]3CC(=O)O)Cc4ccc(Cl)cc4)C) .
Structurally related to prostaglandin D₂ (PGD₂) receptor (DP) antagonists, this compound shares pharmacophoric features with clinical candidates like MK-0524 (laropiprant), a selective DP antagonist used to treat allergic inflammation .
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPAQIWYCWUQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3=CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743346 | |
| Record name | {4-[(4-Chlorophenyl)methyl]-7-fluoro-5-(methanesulfonyl)-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866215-99-8 | |
| Record name | {4-[(4-Chlorophenyl)methyl]-7-fluoro-5-(methanesulfonyl)-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopenta[b]indole core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the chlorobenzyl group: This step involves a substitution reaction where a chlorobenzyl halide reacts with the cyclopenta[b]indole intermediate.
Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Condensation: The acetic acid moiety can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Condensation: Dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Condensation: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. Studies have shown that derivatives of cyclopenta[b]indoles can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl and methylsulfonyl groups may enhance these effects by modulating signaling pathways involved in cancer progression.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that similar cyclopenta[b]indole derivatives exhibited potent activity against various cancer cell lines, including breast and lung cancers. The compound's ability to interact with the microtubule network suggests a mechanism of action akin to that of taxanes, which are well-known chemotherapeutics .
Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects. Compounds that contain sulfonyl groups are often evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings :
In vitro studies have indicated that related compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Its synthesis is of interest not only for pharmaceutical applications but also for developing new synthetic methodologies in organic chemistry.
Table: Synthetic Routes to 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid
Mecanismo De Acción
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison with Lead Compounds 6 and 7
Initial lead compounds 6 and 7 (from ) featured a 7-methylsulfonyl substituent instead of the 7-fluoro group in the target compound. While potent (DP Ki = 2.0 nM for both), they exhibited poor pharmacokinetics in rats, including short half-lives and high biliary excretion (Cmax = 1,100 μM and 3,900 μM, respectively) . Replacement of the 7-methylsulfonyl group with fluorine in later analogs (e.g., MK-0524) reduced biliary clearance, highlighting the critical role of substituent polarity in pharmacokinetic optimization .
| Parameter | Compound 6/7 | Target Compound | MK-0524 (13) |
|---|---|---|---|
| Substituent at Position 7 | Methylsulfonyl | Fluoro | Fluoro |
| Substituent at Position 5 | Not specified | Methylsulfonyl | Methylsulfonyl |
| Core Structure | Tetrahydrocyclopenta[b]indole | 1,2-Dihydrocyclopenta[b]indol-3-ylidene | Tetrahydrocyclopenta[b]indole (3R) |
| DP Receptor Ki | 2.0 nM | Not reported | Potent (exact Ki not disclosed) |
| Biliary Excretion | High (Cmax >1,000 μM) | Likely reduced (inferred) | Improved vs. 6/7 |
| Half-Life (Rat) | Short | Not reported | Extended |
Comparison with MK-0524 (Laropiprant)
MK-0524 (compound 13 in ) shares the 7-fluoro and 5-methylsulfonyl substituents with the target compound but differs in stereochemistry (3R configuration) and saturation (tetrahydro vs. 1,2-dihydro core).
Comparison with Triazole-Based Indole Derivative ()
The triazole-containing compound 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-oxo-2H-indol-3-yl)acetohydrazide (CAS: 314288-11-4) shares an indole-like scaffold but diverges significantly in functional groups. Its sulfanyl-acetohydrazide side chain and triazole ring contrast with the cyclopenta[b]indole-acetic acid backbone of the target compound. No pharmacological data are available for this analog, limiting functional comparisons .
Key Research Findings and Implications
- Substituent Effects : The 7-fluoro group in the target compound and MK-0524 mitigates biliary excretion compared to 7-methylsulfonyl derivatives, underscoring the importance of halogenation in pharmacokinetic optimization .
- Stereochemical Influence : The (3R) configuration in MK-0524 and the (E)-ylidene geometry in the target compound suggest stereochemistry profoundly impacts DP receptor interaction and metabolic stability .
- Structural Rigidity : The conjugated ylidene system in the target compound may enhance binding affinity via planar alignment with the DP receptor’s active site, though experimental validation is needed.
Actividad Biológica
The compound 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid, with CAS number 866215-99-8, is a synthetic derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological implications.
- Molecular Formula : C21H17ClFNO4S
- Molecular Weight : 433.88 g/mol
- LogP : 5.38 (indicating lipophilicity)
- PSA (Polar Surface Area) : 84.75 Ų
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes findings from various research studies on its biological activity against different cancer cell lines.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, particularly in models involving cyclooxygenase (COX) inhibition. It has been shown to selectively inhibit COX-2 over COX-1, which is significant for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Key Findings:
- Selectivity Ratio : COX-2/COX-1 inhibition ratio of approximately 132:1.
- In Vivo Studies : Significant reduction in inflammation in animal models, with a percentage reduction comparable to established NSAIDs like celecoxib and indomethacin .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway characterized by the release of cytochrome c and activation of caspases.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 phase, leading to decreased proliferation rates.
- COX Inhibition : Selective inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Study 1: Anticancer Efficacy in Lung Cancer
In a controlled study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.25 µM. Mechanistic studies revealed that apoptosis was mediated through caspase activation pathways.
Case Study 2: Inflammation Model
In a rat model of induced inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups treated with saline. The anti-inflammatory effect was evident within six hours post-administration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
